Dansyl-dl-tryptophane

Description

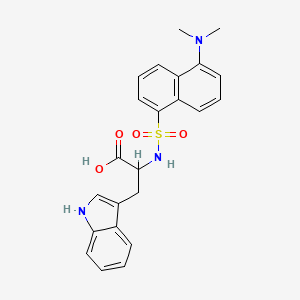

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESDLBBWXMRQDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Methodologies Utilizing Dansyl Dl Tryptophane and Its Analogs

Advanced Fluorescence Spectroscopy Techniques

Environment-Sensitive Fluorescence Emission Analysis

The fluorescence emission of the dansyl group is highly sensitive to the polarity of its local environment. nih.govresearchgate.net This property, known as solvatochromism, makes dansyl-dl-tryptophan and its analogs powerful probes for investigating the microenvironment within biological systems and other heterogeneous media. researchgate.netbakerlab.org When the dansyl fluorophore moves from a polar, aqueous environment to a non-polar, hydrophobic environment, its fluorescence emission spectrum typically shows an increase in intensity and a shift to shorter wavelengths (a blueshift). frontiersin.org

This sensitivity arises from the change in the dipole moment of the dansyl group upon excitation. In a polar solvent, the solvent molecules can reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted emission. nih.gov In non-polar environments, this solvent relaxation is less pronounced, leading to emission at higher energies (shorter wavelengths). The emission maximum of the dansyl group can shift by as much as 87 nm when moving from a non-polar solvent like cyclohexane (B81311) to water. nih.gov

Researchers have utilized this environment-sensitive fluorescence to study various phenomena:

Protein Folding and Conformational Changes: By attaching a dansyl group to a specific site on a protein, changes in the local environment during folding or conformational transitions can be monitored by observing shifts in the dansyl's emission spectrum. bakerlab.org For example, the intrinsic fluorescence of tryptophan in conjunction with a dansyl label has been used to probe partial ordering in the unfolded state of proteins. bakerlab.org

Membrane Binding and Polarity: Dansyl-labeled molecules can be used to probe the polarity of lipid membranes. researchgate.net The position of the emission maximum provides information about the location of the probe within the membrane, whether it is at the polar headgroup interface or within the hydrophobic core. researchgate.net

Characterization of Supramolecular Systems: Dansyl-tryptophan conjugates have been developed to report on the local hydrophobicity within biomimetic supramolecular systems like micelles. nih.gov

The following table summarizes the typical fluorescence emission changes of a dansyl probe in different environments.

Fluorescence Quenching Studies and Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This phenomenon can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching. mdpi.comnih.gov In the context of Dansyl-dl-tryptophan, both the dansyl and tryptophan moieties can be subject to quenching by various molecules, providing valuable insights into molecular interactions and dynamics.

Mechanisms of Quenching:

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. mdpi.com The rate of dynamic quenching is dependent on the concentration of the quencher and the temperature, with higher temperatures generally leading to increased quenching due to faster diffusion. nih.gov The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation. mdpi.comnih.gov

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov Unlike dynamic quenching, static quenching is typically less dependent on temperature.

Förster Resonance Energy Transfer (FRET): This is a specific type of quenching where energy is transferred non-radiatively from an excited donor fluorophore (like tryptophan) to a suitable acceptor fluorophore (like dansyl) in close proximity. This mechanism is highly distance-dependent and is discussed in more detail in section 2.2.

Electron Transfer: Quenching can also occur via an electron transfer mechanism, where an electron is transferred from the excited fluorophore to an acceptor molecule or vice versa. nih.govacs.org For instance, the fluorescence of tryptophan can be quenched by electron transfer to the amide backbone of a protein. mdpi.comnih.gov

Applications in Research:

Fluorescence quenching studies involving dansyl and tryptophan are widely used to:

Determine Ligand Binding: The quenching of intrinsic tryptophan fluorescence upon the binding of a ligand can be used to determine binding affinities and stoichiometries. nih.gov

Probe Macromolecular Structure: The accessibility of a fluorophore to a quencher provides information about its location within a macromolecule. For example, a tryptophan residue buried within a protein will be less accessible to a quencher in the solvent compared to a surface-exposed residue. nih.gov

Detect Metal Ions: The fluorescence of dansyl derivatives can be quenched by certain metal ions like Co²⁺, Ni²⁺, and Fe³⁺. rsc.orgresearchgate.net This property has been exploited to develop fluorescent sensors for metal ion detection. researchgate.net For example, the addition of Co²⁺ or Ni²⁺ to a solution containing a dansyl-functionalized dendrimer leads to strong fluorescence quenching due to the coordination of the metal ions. rsc.org

The following table provides examples of quenchers and their effects on dansyl and tryptophan fluorescence.

Time-Resolved Fluorescence Spectroscopy and Lifetime Measurements

The fluorescence decay of tryptophan in aqueous solution is often described by a double-exponential model, with two distinct lifetime components. mdpi.com These different lifetimes are thought to arise from different conformational states of the tryptophan molecule. mdpi.comacs.org Similarly, the fluorescence decay of the dansyl group can be complex and is influenced by factors such as solvent reorientation and the heterogeneity of its binding site. nih.gov

Key Findings from Research:

Probing Conformational Heterogeneity: Time-resolved measurements can distinguish between different populations of fluorophores in heterogeneous environments. nih.gov For instance, in studies of dansyl-labeled peptides, deviations from a single-exponential fluorescence decay can indicate the presence of multiple conformations. nih.gov

Investigating Solvent Relaxation: The fluorescence spectrum of the dansyl group can exhibit significant time dependence, with red shifts occurring over nanosecond timescales. nih.gov This is attributed to the reorientation of polar solvent molecules around the excited-state fluorophore.

Distinguishing Quenching Mechanisms: Time-resolved fluorescence can help differentiate between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime decreases in the presence of the quencher, whereas in static quenching, the lifetime of the uncomplexed fluorophore remains unchanged. nih.gov

Studying Protein Dynamics: The fluorescence lifetime of a dansyl probe attached to a protein can be sensitive to the protein's conformational state. For example, studies on dansyl-labeled human serum albumin have shown that the fluorescence decay is altered upon the addition of unlabeled protein, suggesting changes in the probe's environment. nih.gov

The following table summarizes typical fluorescence lifetime data for tryptophan and dansyl probes in different contexts.

Solvatochromic Properties in Heterogeneous Environments

The solvatochromic properties of dansyl-dl-tryptophan, referring to the change in its absorption and emission spectra with the polarity of the solvent, are particularly useful for probing heterogeneous environments such as biological membranes and protein interiors. bakerlab.orgcas.cz The dansyl group, being highly sensitive to its surroundings, acts as a reporter on the local polarity and hydrogen-bonding characteristics of its microenvironment. researchgate.netresearchgate.net

The emission of dansyl derivatives often arises from a combination of a locally excited (LE) state and an intramolecular charge transfer (ICT) excited state. researchgate.net The relative contributions of these two states, and thus the position of the emission maximum, are modulated by the polarity of the medium. researchgate.net In polar solvents, the ICT state is stabilized, leading to a red-shifted emission, while in non-polar environments, the LE state dominates, resulting in a blue-shifted emission. researchgate.net

Research Applications:

Mapping Protein Surfaces: By attaching dansyl probes to different sites on a protein, it is possible to map the polarity of the protein surface.

Investigating Protein-Membrane Interactions: Dansyl-labeled proteins or lipids can be used to study how proteins interact with and insert into biological membranes. The solvatochromic shift of the dansyl probe provides information on the depth of its penetration into the lipid bilayer. researchgate.net

Sensing Applications: The solvatochromic response of dansyl derivatives has been harnessed to develop sensors for various analytes. For example, a dansyl-modified peptide has been designed as a selective fluorescent sensor for Zn²⁺, where the binding event alters the local environment of the dansyl group, leading to a change in its fluorescence. researchgate.net

Studying Unfolded Protein States: In studies of protein folding, the solvatochromic properties of dansyl attached to a tryptophan-containing peptide have been used to detect partial ordering and residual structure in the denatured state ensemble. bakerlab.org

The table below illustrates the relationship between the solvent environment and the observed solvatochromic shifts for a typical dansyl probe.

Förster Resonance Energy Transfer (FRET) Applications

Dansyl-Tryptophan FRET Pairs in Biomolecular Probes

The essential requirements for FRET to occur are:

The donor and acceptor molecules must be in close proximity.

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. nih.gov

The transition dipole moments of the donor and acceptor must be favorably oriented.

Applications in Biomolecular Research:

The distance-dependent nature of FRET makes the dansyl-tryptophan pair an invaluable "spectroscopic ruler" for studying:

Protein Conformation and Dynamics: By introducing a tryptophan and a dansyl group at specific sites in a protein, changes in the distance between these sites due to conformational changes can be monitored as changes in FRET efficiency. bakerlab.orgnih.gov For example, FRET has been used to probe the average distance between a donor tryptophan and an acceptor dansyl in prion protein repeat peptides. nih.gov

Protein-Ligand Interactions: FRET can be used to detect the binding of a dansyl-labeled ligand to a protein containing a tryptophan residue in or near the binding site.

Protein-Protein Interactions: The association of two proteins, one labeled with a donor and the other with an acceptor, can be monitored by the appearance of FRET.

Enzyme Kinetics: FRET-based assays can be designed to monitor enzymatic activity, for instance, by measuring the cleavage of a peptide substrate containing a dansyl-tryptophan FRET pair.

Biosensors: Peptides containing a dansyl-tryptophan FRET pair have been engineered as ratiometric fluorescent sensors for metal ions like Zn²⁺ and Hg²⁺. researchgate.net The binding of the metal ion induces a conformational change that alters the FRET efficiency, leading to a detectable change in the fluorescence signal. researchgate.net

The table below provides key parameters for the tryptophan-dansyl FRET pair.

Quantitative Analysis of FRET Efficiency and Förster Distance

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique for measuring nanometer-scale distances in biomolecules. The efficiency of this energy transfer is exquisitely sensitive to the distance between a donor fluorophore and an acceptor fluorophore. In the context of Dansyl-dl-tryptophane, the intrinsic fluorescence of the tryptophan residue serves as the donor, while the dansyl group acts as the acceptor.

The efficiency of FRET (E) can be determined by measuring the fluorescence intensity of the donor (tryptophan) in the absence (Id) and presence (Ida) of the acceptor (dansyl group). acs.org The relationship is expressed by the equation:

E = 1 - (Ida / Id) acs.org

This efficiency is directly related to the distance between the donor and acceptor (r) and the Förster distance (R₀) by the equation:

E = R₀⁶ / (R₀⁶ + r⁶)

The Förster distance, R₀, is a critical parameter that represents the distance at which the FRET efficiency is 50%. acs.org It is characteristic of a specific donor-acceptor pair and is dependent on several factors, including the quantum yield of the donor, the extinction coefficient of the acceptor, and the overlap integral of the donor's emission spectrum and the acceptor's absorption spectrum. evidentscientific.com For the tryptophan-dansyl pair, the Förster distance is approximately 21-22 Å (2.1-2.2 nm). evidentscientific.combakerlab.org

By experimentally determining the FRET efficiency, the distance between the tryptophan and dansyl moieties can be calculated. This provides a molecular ruler to probe conformational changes, binding events, and the structure of peptides and proteins. For instance, a decrease in FRET efficiency would indicate an increase in the distance between the tryptophan and dansyl groups, suggesting an unfolding or conformational change in the molecule. bakerlab.org

Below is an interactive table showcasing typical Förster distances for various FRET pairs, highlighting the specific value for the Tryptophan-Dansyl pair.

| Donor | Acceptor | Förster Distance (R₀) in Å |

| Tryptophan | Dansyl | 21 evidentscientific.com |

| IAEDANS | DDPM | 25 - 29 |

| BFP | DsRFP | 31 - 33 |

| Dansyl | FITC | 33 - 41 |

| CFP | GFP | 47 - 49 |

| Fluorescein | Tetramethylrhodamine | 49 - 55 |

| BODIPY FL | BODIPY FL | 57 |

| B-Phycoerythrin | Cy5 | 72 |

This table is populated with data from various sources and is for illustrative purposes.

Stopped-Flow Fluorescence for Kinetic Analysis of Energy Transfer

Stopped-flow fluorescence is a rapid-mixing technique that allows for the monitoring of fast kinetic events, such as protein folding or enzyme-substrate interactions, on the millisecond timescale. photophysics.com When combined with FRET, it becomes a powerful tool to study the dynamics of distance changes between the donor and acceptor fluorophores.

In a typical stopped-flow FRET experiment involving a dansylated tryptophan-containing peptide, a solution of the denatured peptide is rapidly mixed with a refolding buffer. bakerlab.org The subsequent changes in fluorescence are monitored over time. Excitation is typically set at 280 nm to selectively excite the tryptophan residue. nih.gov The emission can be monitored at two different wavelengths: one corresponding to the tryptophan emission (around 350 nm) and another corresponding to the dansyl emission (around 500 nm), often using a cutoff filter. bakerlab.orgnih.gov

The kinetic data obtained can reveal the rates of conformational changes. For example, an increase in dansyl fluorescence (due to FRET) and a simultaneous decrease in tryptophan fluorescence (due to quenching) would indicate that the tryptophan and dansyl groups are moving closer together. bakerlab.org This allows for the dissection of folding pathways and the identification of transient intermediates. researchgate.net

Studies on the hydrolysis of dansyl-peptide substrates by enzymes like thermolysin have utilized stopped-flow fluorescence to determine kinetic parameters. nih.gov The observed fluorescence changes arise from energy transfer between tryptophan residues in the enzyme and the dansyl group of the substrate within the enzyme-substrate complex. nih.gov The rate of these changes provides information on the kinetics of substrate binding and hydrolysis.

Circular Dichroism (CD) Spectroscopy in Conjunction with Dansyl Probes

Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary and tertiary structure of proteins and peptides. researchgate.net It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. portlandpress.com While the peptide backbone is the primary contributor to the far-UV CD spectrum (190-250 nm), aromatic amino acids like tryptophan and attached probes like the dansyl group can contribute to both the near-UV (250-350 nm) and far-UV regions. portlandpress.comnih.gov

The presence of a dansyl group can introduce its own CD signals, which can be used to probe the local environment around the probe. nih.gov Changes in the CD spectrum upon binding of a dansylated ligand to a protein or upon a conformational change in a dansyl-labeled peptide can provide valuable structural information.

A key challenge in analyzing the far-UV CD spectra of proteins containing tryptophan is that the strong absorption of tryptophan can interfere with the signals from the peptide backbone, potentially leading to inaccurate estimations of secondary structure content. nih.gov Methods have been developed to subtract the contribution of tryptophan residues to obtain a more accurate picture of the protein's secondary structure. nih.gov

Integration with Other Spectroscopic Methods (e.g., UV-Vis, FTIR for complementary data)

To gain a comprehensive understanding of the behavior of this compound and its analogs, it is often beneficial to integrate data from multiple spectroscopic techniques. UV-Visible (UV-Vis) absorption spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information to fluorescence and CD spectroscopy.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. Both the tryptophan and dansyl groups have distinct absorption spectra. researchgate.net Tryptophan typically shows an absorption maximum around 280 nm, while the dansyl group has a maximum around 330-340 nm. bakerlab.org UV-Vis spectroscopy can be used to confirm the presence and concentration of the dansylated compound. Changes in the absorption spectrum, such as shifts in the maximum absorption wavelength or changes in the molar absorptivity, can indicate changes in the local environment of the chromophores or interactions with other molecules. alquds.edu

By combining these techniques, a multi-faceted view of the system under study can be achieved. For instance, a change in a protein's conformation could be simultaneously observed as a change in FRET efficiency (fluorescence), a change in the CD spectrum, and a shift in the amide I band in the FTIR spectrum. This correlative approach provides a more robust and detailed understanding of the structural and dynamic properties of molecules labeled with this compound.

Investigations of Protein and Biomolecular Interactions and Dynamics

Probing Conformational Changes in Proteins

The ability of proteins to change their three-dimensional structure is fundamental to their biological function. The Dansyl-Tryptophan pair is instrumental in monitoring these conformational shifts, from the dramatic changes during folding and unfolding to the subtle rearrangements that occur upon ligand binding.

The process of a protein folding into its unique native structure or unfolding into a disordered state can be monitored by observing the interaction between a tryptophan residue (often intrinsic to the protein) and a dansyl probe. nih.gov When these two groups are in close proximity, as in a folded state, the excited-state energy from the tryptophan can be efficiently transferred to the dansyl group via FRET. nih.govacs.org This energy transfer quenches the tryptophan's natural fluorescence and enhances the fluorescence of the dansyl acceptor. nih.gov

Upon unfolding, the average distance between the tryptophan and dansyl groups increases significantly, leading to a dramatic decrease in FRET efficiency. bakerlab.org This results in an increase in tryptophan fluorescence and a corresponding decrease in the FRET-sensitized dansyl emission. By monitoring these fluorescence changes, researchers can track the progress of folding or unfolding.

For example, studies on a β-hairpin peptide demonstrated that its thermodynamic and kinetic folding behavior could be effectively monitored using a tryptophan-dansyl pair. The fluorescence changes were dominated by the energy transfer rate, which is directly dependent on the distance between the two groups. nih.gov In studies of the protein L, FRET from an introduced tryptophan to dansyl groups attached at various sites decreased markedly upon unfolding, allowing researchers to follow the denaturation process. bakerlab.org

| Protein/Peptide System | Donor/Acceptor Pair | Förster Distance (R₀) | Observed Fluorescence Change upon Unfolding |

| Protein L | Tryptophan / Dansyl | ~22 Å | Dramatic decrease in FRET efficiency |

| β-hairpin peptide | Tryptophan / Dansylated Lysine | Not Specified | Sharp reduction in tryptophan quantum yield in the folded state due to FRET |

This table presents illustrative data based on findings in cited research. nih.govbakerlab.org

Contrary to the simple model of a fully random coil, unfolded or denatured proteins can retain residual structure and exist as an ensemble of different conformations. The Dansyl-Tryptophan pair is a sensitive probe for characterizing these denatured state ensembles. bakerlab.org In studies of protein L under denaturing conditions (e.g., in 2-3 M guanidine), deviations from expected fluorescence behavior suggested some partial ordering within the unfolded state. bakerlab.org By introducing dansyl groups at different locations, researchers could use FRET to probe the proximity of different parts of the polypeptide chain to a tryptophan residue, revealing non-random interactions and residual structure within the denatured ensemble. bakerlab.orgncbs.res.in The distribution of FRET efficiencies across the population of molecules provides insight into the range of conformations present in the ensemble.

Rapid kinetic techniques, such as stopped-flow fluorescence, allow for the real-time observation of protein conformational changes on timescales from milliseconds to seconds. bakerlab.org When a denatured protein is rapidly diluted into a buffer that promotes folding, the subsequent conformational changes can be tracked by monitoring the fluorescence of a Dansyl-Tryptophan pair. acs.orgbakerlab.org

In experiments with dansyl-labeled protein L, the recovery of dansyl fluorescence due to FRET from tryptophan occurred on a submillisecond time scale upon initiation of refolding. bakerlab.org This indicates that significant structural collapse, bringing the tryptophan and dansyl groups closer together, happens very early in the folding process. bakerlab.org Similarly, laser temperature-jump experiments, which can perturb protein stability on a microsecond timescale, have been used with this probe pair to measure the rates of fast folding events, such as the 3.5 μs folding time of a β-hairpin at 288 K. nih.gov These methods provide crucial data on the kinetics and mechanisms of protein folding pathways. nih.govacs.org

Analysis of Denatured State Ensembles

Ligand Binding Studies

Dansyl-dl-tryptophan and other dansylated amino acids are widely used as fluorescent probes to study the interactions between proteins and small molecules. nih.govsemanticscholar.org Their fluorescence often increases significantly, and the emission maximum undergoes a blue shift (a shift to shorter wavelengths) when they move from a polar aqueous environment to a more hydrophobic binding pocket on a protein. nih.gov

A common and powerful application of dansylated probes is in competitive binding assays to determine the binding affinity of non-fluorescent ligands. researchgate.netuoa.gr In this setup, the dansylated compound acts as a reporter whose displacement from a protein binding site by a competing small molecule can be easily measured.

The general principle involves first forming a complex between a protein (like Human Serum Albumin, HSA) and a dansylated amino acid that binds to a specific site. semanticscholar.orgresearchgate.net The fluorescence of the bound probe is measured. Then, a competing, non-fluorescent ligand is titrated into the solution. If the new ligand binds to the same site, it will displace the dansylated probe, causing a decrease in its fluorescence as it returns to the aqueous environment. researchgate.net By plotting the change in fluorescence against the concentration of the competing ligand, a binding curve can be generated, from which the dissociation constant (Kd) or inhibition constant (Ki) for the test ligand can be calculated. nih.govnih.gov This method is crucial for screening drug candidates and characterizing their interactions with transport proteins like albumin. uoa.grresearchgate.net

| Protein | Fluorescent Probe | Competing Ligand | Binding Affinity (Kd) of Competitor |

| Human Serum Albumin (HSA) | Dansylsarcosine | Monooleoylglycerol | ~2.5 µM |

| Kinase Abl1 | Not Applicable (P-EIM method) | Imatinib | 2.1 x 10⁻⁸ M |

This table shows examples of binding affinity quantification. The first entry illustrates a competitive displacement assay. researchgate.net The second provides a reference value for small molecule-protein affinity measured by a different advanced technique. nih.gov

The Dansyl-Tryptophan system is also used to characterize the physical and chemical nature of ligand binding sites on proteins. The significant blue shift in the dansyl group's emission spectrum upon binding is a direct indicator of the hydrophobicity of the binding pocket. nih.gov

Furthermore, dansylated amino acids with different side chains can be used to map the specificity of different binding sites. semanticscholar.org For instance, Human Serum Albumin (HSA) has two primary drug binding sites, and it has been shown that dansylated amino acids with polar side chains tend to bind to drug site 1, while those with more hydrophobic side chains may prefer site 2. researchgate.net By using a panel of these probes in competitive displacement experiments with site-specific drugs, the location of binding for a novel compound can be determined. nih.govnih.gov Changes in the protein's intrinsic tryptophan fluorescence upon binding of a dansyl probe or another ligand can also provide information about conformational changes occurring within or near the binding site. researchgate.net

Protein-Cofactor and Protein-Membrane Interactions

The study of interactions between proteins and their cofactors or between proteins and biological membranes is crucial for understanding cellular function. Dansyl-dl-tryptophan and related dansyl derivatives serve as valuable extrinsic fluorescent probes in these investigations. The principle relies on monitoring changes in the fluorescence signal of the dansyl group as it moves from a polar aqueous environment to a nonpolar environment, such as a hydrophobic binding pocket on a protein or the lipid core of a membrane. researchgate.net

Dansyl amino acids are known to bind to proteins that possess hydrophobic binding sites, such as bovine serum albumin (BSA). researchgate.net This binding is accompanied by a characteristic blue shift in the fluorescence emission spectrum and a significant enhancement of the fluorescence quantum yield. researchgate.net This phenomenon allows for the fluorometric titration of binding sites and the determination of binding affinities. For example, studies using dansyl chloride as a covalent probe on proteins like myoglobin (B1173299) and alcohol dehydrogenase have shown that the labeling has a negligible effect on non-covalent protein-cofactor interactions, such as the binding of heme to myoglobin. mdpi.comnih.gov This demonstrates the utility of the dansyl group in studying native protein-cofactor complexes. mdpi.com

In the context of protein-membrane interactions, the dansyl fluorophore is often used in Förster Resonance Energy Transfer (FRET) experiments. For instance, the interaction of the C2α domain with lipid membranes has been monitored by FRET between the intrinsic tryptophan residues of the protein (acting as donors) and a dansyl-labeled lipid, dansyl-phosphatidylethanolamine (dansyl-PE), incorporated into the membrane (acting as the acceptor). nih.gov Similarly, to study the partitioning of peptides into membranes, vesicles can be doped with dansyl-PE, which acts as a FRET acceptor for the peptide's tryptophan fluorescence, leading to a quantifiable decrease in tryptophan emission upon binding. ku.edu The interaction of fluorescent indomethacin-dansyl conjugates with the membrane-binding domain of cyclooxygenase-2 (COX-2) further illustrates how the dansyl moiety can probe hydrophobic regions within or near membranes. osti.gov

| Application | Model System | Key Findings | Reference |

| Protein Binding | Dansyl amino acids & Bovine Serum Albumin (BSA) | Binding to hydrophobic sites causes a fluorescence blue shift and increased quantum yield. | researchgate.net |

| Protein-Cofactor Interaction | Dansyl-labeled Myoglobin | Dansylation did not interfere with the non-covalent binding of the heme cofactor. | mdpi.comnih.gov |

| Protein-Membrane Interaction (FRET) | C2α domain & Dansyl-PE LUVs | Pb²⁺ and Ca²⁺-dependent membrane binding of C2α was quantified by FRET from protein tryptophans to membrane-embedded dansyl-PE. | nih.gov |

| Membrane-Binding Domain Studies | Indomethacin-dansyl conjugates & COX-2 | The dansyl moiety localizes in the hydrophobic lobby of the membrane-binding domain, confirming its interaction with this region. | osti.gov |

Structural Elucidation and Dynamics of Intrinsically Disordered Regions

Intrinsically disordered regions (IDRs) are segments within proteins that lack a stable three-dimensional structure and exist as dynamic conformational ensembles. nih.govplos.org These regions are crucial in cellular signaling and regulation, often mediating interactions with multiple binding partners. plos.org Due to their structural heterogeneity and rapid sequence evolution, studying IDRs presents unique challenges. plos.org

Fluorescence spectroscopy is a powerful tool for characterizing the structural and dynamic properties of IDRs. nih.gov While intrinsic tryptophan fluorescence can be used, many IDRs lack tryptophan residues. nih.gov In such cases, extrinsic fluorescent probes are employed. nih.gov The dansyl group, often attached via dansyl chloride, is a particularly useful solvent-sensitive fluorophore for these studies. nih.gov When attached to a protein, the dansyl probe's emission properties report on the local environment, providing insights into the conformational states of the IDR, such as compaction or exposure to solvent. nih.gov

A specific example is the use of N-Alpha-Dansyl-L-Tryptophan in studying the disordered region of human CPEB3, a functional amyloid protein linked to memory consolidation. labshake.com The environmental sensitivity of the dansyl fluorophore allows researchers to monitor changes in the local hydration and dynamics of the disordered region under various conditions or upon interaction with binding partners. This approach can reveal binding-induced folding events, where a disordered region adopts a more ordered structure upon interacting with a target molecule. nih.gov Such studies are critical for understanding how IDRs perform their biological functions.

| Concept | Description | Relevance of Dansyl-dl-tryptophan | Reference |

| Intrinsically Disordered Regions (IDRs) | Protein segments lacking a fixed 3D structure, existing as dynamic ensembles. | IDRs often lack intrinsic probes; extrinsic probes are necessary for structural studies. | nih.govplos.org |

| Extrinsic Fluorescence Probing | Covalent or non-covalent attachment of fluorophores to report on the local protein environment. | Dansyl chloride is a common reagent for labeling proteins to study their dynamics. | nih.gov |

| Environmental Sensitivity | The dansyl fluorophore's emission spectrum and quantum yield are highly dependent on the polarity of its surroundings. | Allows for the detection of conformational changes, solvent exposure, and binding events within IDRs. | researchgate.net |

| Specific Application | Study of the disordered region of human CPEB3, a functional amyloid. | N-Alpha-Dansyl-L-Tryptophan was cited as a tool in investigations of this specific IDR. | labshake.com |

Studies of Peptide Transport and Membrane Interactions

Understanding how peptides, including cell-penetrating peptides (CPPs) and antimicrobial peptides, interact with and cross biological membranes is fundamental to both biology and drug delivery. nih.gov Dansyl-dl-tryptophan is an ideal probe for these studies because it combines the membrane-interacting propensity of tryptophan with the reporter capabilities of the dansyl fluorophore. The tryptophan side chain plays a significant role in anchoring peptides to the membrane interface. nih.govmdpi.com

When a peptide containing or labeled with Dansyl-dl-tryptophan partitions from the aqueous phase into the less polar environment of a lipid bilayer, the dansyl group's fluorescence properties change dramatically. This typically results in a blue shift of the emission maximum and an increase in fluorescence intensity. researchgate.netutl.pt By titrating a peptide solution with lipid vesicles and monitoring these fluorescence changes, researchers can calculate membrane partition coefficients (Kp), which quantify the peptide's affinity for the membrane. nih.govutl.pt The magnitude of the blue shift provides information about the location and depth of the probe within the membrane; a larger shift suggests deeper penetration into the hydrophobic core. utl.pt

Furthermore, Dansyl-dl-tryptophan can be used in FRET studies to investigate peptide-membrane and peptide-peptide interactions. The dansyl group is an effective FRET acceptor for tryptophan and a good FRET donor to longer-wavelength dyes. thermofisher.com For example, FRET between a dansyl group on one peptide and a suitable acceptor on another can be used to study peptide oligomerization within the membrane. thermofisher.com Similarly, FRET between a dansyl-labeled peptide and a fluorescently tagged membrane component can provide precise distance information, helping to elucidate the peptide's orientation and topology relative to the bilayer. ku.edumdpi.com

| Research Area | Method | Information Gained | Reference |

| Peptide Partitioning | Fluorescence Titration | Monitoring changes in dansyl fluorescence upon addition of lipid vesicles to determine the membrane partition coefficient (Kp). | nih.govutl.pt |

| Peptide Location | Emission Wavelength Shift | The blue shift of the dansyl emission spectrum indicates the hydrophobicity of the probe's environment and its depth of insertion into the membrane. | researchgate.netutl.pt |

| Peptide-Membrane Topology | Förster Resonance Energy Transfer (FRET) | Using the dansyl group as a donor or acceptor in FRET pairs to measure distances between the peptide and specific membrane components. | ku.eduthermofisher.commdpi.com |

| Peptide Oligomerization | FRET | Measuring energy transfer between dansyl-labeled peptides and peptides labeled with an acceptor dye to detect self-association in the membrane. | thermofisher.com |

Advanced Analytical and Separation Methodologies

Chromatographic Applications

Chromatography, a cornerstone of analytical chemistry, leverages the differential partitioning of compounds between a stationary and a mobile phase to achieve separation. For Dansyl-dl-tryptophane and related dansylated amino acids, various chromatographic techniques have been developed to provide high-resolution separation and sensitive detection.

The separation of enantiomers, or chiral separation, is of paramount importance in the pharmaceutical and life sciences, as different enantiomers of a molecule can exhibit distinct biological activities. This compound, being a racemic mixture, serves as a model compound for the development and optimization of chiral separation methods.

High-performance liquid chromatography (HPLC) is a primary tool for the chiral separation of dansyl-amino acids. researchgate.net The use of chiral stationary phases (CSPs) is a common and effective approach. For instance, cyclodextrin-based CSPs have been investigated for their retention behavior and chiral recognition mechanisms for dansyl amino acids. acs.org These CSPs create a chiral environment that allows for differential interaction with the D- and L-enantiomers of Dansyl-tryptophane, leading to their separation.

Another strategy involves the use of chiral mobile phase additives. nih.gov For example, a mobile phase containing L-isoleucine and cupric sulfate (B86663) has been used with a reversed-phase C18 column to successfully separate DL-tryptophan enantiomers. nih.gov Similarly, a method using a quaternary mobile phase containing a copper (II)-L-histidine complex has been developed for the rapid enantioseparation of Dansyl-dl-phenylalanine and Dansyl-dl-tryptophan. researchgate.net This technique relies on the formation of diastereomeric mixed-chelate complexes that can be separated chromatographically. researchgate.net The optical purities for both enantiomers of DL-tryptophan have been determined to be over 96% using chiral HPLC. nih.gov

Capillary electrochromatography (CEC) has also emerged as a powerful technique for chiral separations, offering high efficiency. jiangnan.edu.cn Functionalized cyclodextrin (B1172386) derivatives have been employed as CSPs in CEC for the enantio-separation of dansyl-amino acids. jiangnan.edu.cn

The table below summarizes key findings from studies on the chiral separation of tryptophan enantiomers.

| Analytical Technique | Stationary Phase/Chiral Selector | Key Findings |

| HPLC | Chiral Ligand Exchange (L-isoleucine and cupric sulfate) | Achieved complete resolution of 2.0 mg of DL-tryptophan with optical purities over 96% for both enantiomers. nih.gov |

| HPLC | Copper (II)-L-histidine complex in mobile phase | Excellent separation of Dansyl-D,L-tryptophan enantiomers was achieved in under 15 minutes. researchgate.net |

| Nano-LC | O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine (MQD)-silica hybrid monolithic column | Successfully discriminated 19 out of 27 tested FMOC-derivatized amino acids, including tryptophan. nih.gov |

| HPLC | Astec® CHIROBIOTIC® T | Successful separation of DL-Tryptophan enantiomers. |

Beyond chiral separations, HPLC is extensively used for the routine analysis and quantification of this compound and other dansylated amino acids in various research contexts. The dansylation process itself is a pre-column derivatization technique that enhances the detectability of amino acids. usda.govnih.gov The dansyl group imparts strong UV absorbance and fluorescence, allowing for sensitive detection. usda.govresearchgate.net

Dansyl chloride reacts with the primary and secondary amine groups of amino acids under alkaline conditions (typically pH 9.5) to form stable derivatives. usda.gov These dansylated amino acids are well-retained on reverse-phase HPLC columns, such as C18 columns. nih.govsielc.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. sielc.comlcms.cz

This methodology allows for the simultaneous separation and quantification of multiple dansyl amino acids in a single chromatographic run. usda.gov It has been applied to the analysis of amino acids in diverse biological and environmental samples. researchgate.net The robustness and sensitivity of HPLC methods for dansylated amino acids make them indispensable tools in academic and industrial research. researchgate.net For example, a method was developed for the simultaneous analysis of dansyl amino acids and dansyl polyamines in forest tree tissue and cell culture samples. usda.gov

| Parameter | Value/Condition |

| Derivatization Reagent | Dansyl Chloride usda.gov |

| Optimal Derivatization pH | 9.5 usda.gov |

| Common HPLC Column | Reversed-phase C18 nih.govsielc.com |

| Detection Method | UV or Fluorescence usda.govresearchgate.net |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific platform for the analysis of metabolites, including this compound. LC-MS combines the separation power of LC with the mass-analyzing capability of MS, allowing for the confident identification and quantification of compounds in complex biological matrices. upf.edumdpi.com

Dansylation is a valuable derivatization strategy in LC-MS-based metabolomics. upf.edu The derivatization of amino acids and other amine-containing metabolites with dansyl chloride improves their chromatographic retention on reversed-phase columns and enhances their ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source. nih.govgoogle.com This leads to improved sensitivity and accuracy in quantitative analyses. upf.edugoogle.com

LC-MS/MS, which involves tandem mass spectrometry, is considered a gold-standard analytical tool in targeted metabolomics. upf.edu This technique has been successfully applied to the analysis of tryptophan and its metabolites in biological samples like serum and brain tissue. mdpi.comnih.govdiva-portal.org For instance, a method for analyzing amine substances in dansyl chloride-derivatized plasma has been developed, enabling the detection of a wide range of amine-containing metabolites. google.com The use of stable isotope-labeled internal standards, such as Tryptophan-d5, helps to correct for matrix effects and improve the reliability of quantitative data. google.com

High-Performance Liquid Chromatography (HPLC) in Research Analysis

Enzyme Mechanism Elucidation

The fluorescent properties of the dansyl group make this compound and related dansylated compounds powerful probes for studying enzyme mechanisms and monitoring enzymatic reactions in real-time.

Dansyl-containing molecules are frequently used as fluorescent probes to monitor enzyme activity. nih.gov The fluorescence of the dansyl group is highly sensitive to its local environment. nih.gov A change in the polarity of the environment, such as when a dansyl-labeled substrate binds to the active site of an enzyme or is released as a product, can lead to a significant change in fluorescence intensity or a shift in the emission wavelength. nih.gov

This principle is exploited in fluorescence resonance energy transfer (FRET)-based assays. mdpi.com In a typical FRET probe, a dansyl group (as a fluorophore) is paired with a quencher molecule on a substrate. When the substrate is intact, the quencher suppresses the fluorescence of the dansyl group. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity. nih.gov For example, a dansyl group attached to the N-terminus of a Gly-Trp dipeptide was used to monitor the activity of carboxypeptidase A, where cleavage resulted in a 100-fold increase in fluorescence. nih.gov

Dansyl probes have been instrumental in studying a variety of enzymes. mdpi.com The attachment of a dansyl group can sometimes even enhance the rate at which a probe is cleaved by an enzyme. nih.gov

Tryptophan lyase (also known as tryptophanase) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the degradation of tryptophan. ebi.ac.uk The study of its mechanism is crucial for understanding bacterial metabolism and for potential biotechnological applications. While direct use of this compound as a substrate for tryptophan lyase is not extensively documented, the analytical techniques developed for dansylated compounds are relevant to studying the products of tryptophan lyase activity.

The catalytic cycle of tryptophanase involves the conversion of L-tryptophan to indole (B1671886), pyruvate, and ammonia. ebi.ac.uk Another related enzyme, Tryptophan lyase (NosL), a radical S-adenosylmethionine (SAM) enzyme, catalyzes the conversion of L-tryptophan to 3-methylindole-2-carboxylic acid. nih.gov Mechanistic studies on NosL have utilized substrate analogues and mutagenesis to probe the reaction steps. nih.gov These studies have provided evidence that the reaction is initiated by the abstraction of a hydrogen atom from the amino group of tryptophan. nih.govnih.gov Interestingly, D-tryptophan has been shown to be a substrate for NosL as well. nih.gov

In the investigation of the products of such enzymatic reactions, derivatization techniques are often employed. For instance, in the study of the NosL mechanism, dansylhydrazine was used in an attempt to trap formaldehyde, a potential byproduct, although in this specific case, the corresponding adduct was not formed. nih.gov However, this highlights the utility of dansyl-containing reagents in mechanistic enzymology to identify and quantify reaction products, which can then be analyzed by methods like HPLC.

Dansyl Probes in Enzymatic Reaction Monitoring

Development of Fluorescent Chemosensors for Specific Analytes

The inherent fluorescence of the dansyl group, covalently linked to the DL-tryptophan structure, provides a powerful platform for the development of chemosensors. The sensitivity of the dansyl fluorophore to its local microenvironment allows for the design of probes that signal the presence of specific analytes through changes in their fluorescence properties. This section details the application of dansyl-tryptophan and related peptide constructs in detecting metal ions and biogenic amines.

The dansyl fluorophore is extensively used in modifying amino acids for applications like protein sequencing due to its high fluorescence quantum yields. mdpi.com When incorporated into peptides containing tryptophan, dansyl-based probes can be engineered for the selective and sensitive detection of various metal ions in aqueous solutions. mdpi.comcabidigitallibrary.org These peptide-based sensors offer advantages over small organic molecules, including high specificity and sensitivity. mdpi.com

Mercury (Hg²⁺): A novel fluorescent chemosensor based on a dansyl-peptide conjugate (D-P4) demonstrated high selectivity and sensitivity for mercury (II) ions in aqueous solutions. cabidigitallibrary.org The sensor, developed using Fmoc solid-phase peptide synthesis (SPPS), exhibited a "turn-on" fluorescence response to Hg²⁺. cabidigitallibrary.org It achieved a low detection limit of 23.0 nM. cabidigitallibrary.org The interaction between the sensor and Hg²⁺ was determined to be a 2:1 stoichiometric ratio. cabidigitallibrary.org

Zinc (Zn²⁺): Peptide-based sensors incorporating a dansyl group and tryptophan have been designed for the ratiometric fluorescent detection of Zn²⁺. cabidigitallibrary.org One such dimeric peptide sensor showed high affinity and selectivity for Zn²⁺ over other metal ions. cabidigitallibrary.org It operated through a fluorescent resonance energy transfer (FRET) mechanism between the tryptophan residue and the dansyl fluorophore, achieving a very low detection limit of 33 nM in an aqueous solution. cabidigitallibrary.org

Copper (Cu²⁺): Dansyl-functionalized probes have proven effective in detecting copper (II) ions. A fluorescent film sensor functionalized with dansyl moieties showed high sensitivity towards both Hg²⁺ and Cu²⁺ compared to other divalent metal ions like Zn²⁺, Cd²⁺, Co²⁺, and Pb²⁺. nih.gov Another study focused on a peptide sequence modified with a dansyl fluorophore (DNS–P-11), which demonstrated high selectivity and sensitivity for Cu²⁺ detection. mdpi.com This sensor had a linear response in the 0–6 µM concentration range and a calculated detection limit of 0.46 µM, a value significantly lower than the WHO's recommended limit. mdpi.com Similarly, a probe (DG) designed with a dipeptide (glycyl-L-glutamine) and a dansyl fluorophore showed good selectivity for Cu²⁺, with a detection limit of 1.52 µM and a 1:1 binding stoichiometry. agriculturejournals.cz

Table 1: Performance of Dansyl-Tryptophan Based Chemosensors for Metal Ion Detection

| Target Analyte | Sensor Type | Detection Limit | Stoichiometry (Sensor:Ion) | Key Finding | Citation |

| Hg²⁺ | Dansyl-Peptide (D-P4) | 23.0 nM | 2:1 | "Turn-on" fluorescence response. | cabidigitallibrary.org |

| Zn²⁺ | Dimeric Dansyl-Peptide | 33 nM | Not specified | Ratiometric response via FRET. | cabidigitallibrary.org |

| Cu²⁺ | Dansyl-Peptide (DNS–P-11) | 0.46 µM | Not specified | Linear response from 0-6 µM. | mdpi.com |

| Cu²⁺ | Dansyl-Dipeptide (DG) | 1.52 µM | 1:1 | Fluorescence quenching mechanism. | agriculturejournals.cz |

| Cu²⁺, Hg²⁺ | Dansyl-Functionalized Film | Not specified | Not specified | Higher sensitivity vs. Zn²⁺, Cd²⁺, Co²⁺, Pb²⁺. | nih.gov |

The design of dansyl-based chemosensors often involves the strategic covalent attachment of the dansyl fluorophore to a recognition unit, such as a peptide containing tryptophan. A common and efficient method for creating these probes is solid-phase peptide synthesis (SPPS). mdpi.comcabidigitallibrary.org This technique allows for the convenient incorporation of the fluorophore (dansyl chloride) and specific amino acids like tryptophan, which can act as energy donors or part of the recognition site. mdpi.com

The sensing mechanisms for these probes are diverse and rely on various photophysical processes that are triggered upon binding of the analyte to the sensor molecule. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore (like tryptophan) to a nearby acceptor fluorophore (like the dansyl group). cabidigitallibrary.org The efficiency of this transfer is highly dependent on the distance and orientation between the donor and acceptor. The binding of an analyte, such as a metal ion, can induce a conformational change in the sensor molecule, altering the FRET efficiency and leading to a detectable ratiometric change in fluorescence emission. cabidigitallibrary.org A sensor for Zn²⁺ has been developed based on the FRET effect between a tryptophan residue and a dansyl group. cabidigitallibrary.org

Chelation-Enhanced Fluorescence (CHEF): In some sensor designs, the fluorescence of the probe is initially low. Upon chelation with a metal ion, the electronic properties of the fluorophore are altered, leading to a significant enhancement of its fluorescence emission—a "turn-on" response. cabidigitallibrary.org This effect was observed in a dansyl-modified tryptophan sensor upon interaction with Hg²⁺ ions when excited at 330 nm. cabidigitallibrary.org

Photoinduced Electron Transfer (PET): PET is a common mechanism for fluorescence quenching or enhancement. researchgate.net In the absence of the target analyte, an electron transfer can occur from an electron-rich part of the molecule to the excited fluorophore, quenching its fluorescence. researchgate.netresearchgate.net When the analyte binds to the electron-rich moiety, this PET process is inhibited, restoring or "turning on" the fluorescence. researchgate.net A peptide-based sensor for Cd²⁺, for example, operates on the PET principle where the fluorescence, initially quenched by a cysteine's sulfhydryl group, is recovered upon Cd²⁺ binding. researchgate.net

Fluorescence Quenching: This is a process that results in a decrease in the fluorescence intensity of the probe. It can occur through various mechanisms, including energy transfer or the formation of a non-fluorescent complex upon binding with an analyte. agriculturejournals.cz Several dansyl-based probes for Cu²⁺ operate via a fluorescence quenching mechanism where the coordination of the copper ion leads to a measurable decrease in fluorescence. agriculturejournals.czdcu.ie

Beyond metal ions, dansyl-based methodologies are prominently used in the analysis of biogenic amines, which are nitrogenous compounds formed from the decarboxylation of amino acids. Tryptamine (B22526), a biogenic amine derived from tryptophan, is of significant interest as an indicator of food quality and potential toxicity. nih.govgnest.org

The standard approach for detecting tryptamine and other biogenic amines does not typically involve a "sensor" in the turn-on/off sense, but rather a derivatization technique followed by chromatographic separation and detection. nih.govagriculturejournals.czgnest.org Dansyl chloride is one of the most frequently used derivatizing agents for this purpose due to its ability to react with both primary and secondary amino groups, forming stable, highly fluorescent dansyl-amine derivatives. mdpi.comcabidigitallibrary.orguevora.pt

The analytical process generally involves these steps:

Extraction: Biogenic amines are first extracted from the sample matrix (e.g., food, wine, biological tissues). agriculturejournals.czresearchgate.net

Derivatization: The extracted amines are reacted with dansyl chloride in a controlled pH environment (typically alkaline) to form dansylated derivatives. mdpi.comnih.gov This step is crucial as it attaches a fluorescent tag to the non-fluorescent amine molecules.

Separation and Detection: The resulting fluorescent derivatives are then separated, commonly using High-Performance Liquid Chromatography (HPLC) with a C18 column. gnest.orgnih.gov Detection is achieved using a fluorescence detector (FLD), which offers high sensitivity and selectivity for the dansylated compounds. researchgate.netgnest.org This method allows for the simultaneous determination of multiple biogenic amines in a single run. mdpi.comgnest.org

This HPLC-FLD method with dansyl chloride pre-column derivatization has been successfully applied to quantify tryptamine, alongside other biogenic amines like histamine, tyramine, putrescine, and cadaverine, in various samples including pet food ingredients, fish, and wine. nih.govresearchgate.netgnest.org The limits of detection (LOD) for this technique are typically in the low parts-per-million (ppm) or even lower range, making it suitable for quality control and safety assessment in the food industry. nih.govgnest.org For instance, one method achieved an LOD for tryptamine and other amines below 0.2 ppm in meat meal samples. nih.gov

Table 2: Biogenic Amines Detected Using Dansyl Chloride Derivatization

| Biogenic Amine | Precursor Amino Acid | Significance | Citation |

| Tryptamine | Tryptophan | Food quality indicator, neuroactive | nih.govagriculturejournals.czgnest.org |

| Histamine | Histidine | Indicator of food spoilage, potential toxicity | nih.govgnest.org |

| Tyramine | Tyrosine | Food quality indicator, physiological effects | nih.govgnest.org |

| Cadaverine | Lysine | Indicator of decomposition | nih.govgnest.org |

| Putrescine | Ornithine | Indicator of decomposition | nih.govgnest.org |

| Spermine | Ornithine/Arginine | Naturally occurring polyamine | nih.govgnest.org |

| Spermidine | Ornithine/Arginine | Naturally occurring polyamine | nih.govgnest.org |

Computational and Theoretical Approaches in Conjunction with Experimental Data

Molecular Dynamics Simulations for Chiral Recognition Mechanisms

Molecular dynamics (MD) simulations have been instrumental in elucidating the chiral recognition mechanisms of dansylated amino acids, including Dansyl-tryptophan. scirp.orgnih.govnsf.govnsf.govnih.govresearchgate.net These simulations provide a dynamic view of the interactions between the D- and L-enantiomers of Dansyl-tryptophan and chiral selectors, such as amino acid-based molecular micelles like poly-sodium N-undecanoyl-(L)-Leucylvalinate (poly(SULV)). scirp.orgnih.govnsf.govnsf.govnih.govresearchgate.net

Studies have shown that the L-enantiomers of dansylated amino acids, including Dansyl-tryptophan, exhibit stronger binding to poly(SULV) than their D-enantiomer counterparts, a finding that aligns with experimental results from micellar electrokinetic chromatography (MEKC). scirp.orgnih.govnsf.govnsf.govnih.govresearchgate.net The calculated binding free energy values from MD simulations corroborate these experimental observations. scirp.orgnih.govnih.gov For instance, the binding free energy for Dansyl-(L)-Tryptophan to its preferred binding pocket in poly(SULV) was found to be -21.3329 kJ·mol⁻¹, while the value for Dansyl-(D)-Tryptophan was -13.6408 kJ·mol⁻¹. nih.govnih.gov

MD simulations reveal that the differential binding is a result of specific molecular interactions, particularly hydrogen bonding. nih.govnsf.govnih.gov For example, Dansyl-(L)-Leucine can form three strong intermolecular hydrogen bonds with poly(SULV), in contrast to the two formed by Dansyl-(D)-Leucine. scirp.orgnsf.gov These detailed interaction analyses help to explain the basis of chiral separation. scirp.orgnsf.gov

Furthermore, simulations can identify the preferred binding pockets for each enantiomer within the micellar structure. scirp.orgnih.gov In the case of Dansyl-tryptophan, the L-enantiomer shows a preference for a different binding pocket than the D-enantiomer, which is crucial for understanding the chiral recognition process. nih.gov

Binding Free Energy of Dansyl Amino Acid Enantiomers with Poly(SULV)

| Dansyl Amino Acid Enantiomer | Binding Free Energy (kJ·mol⁻¹) |

| Dansyl-(L)-Tryptophan | -21.3329 |

| Dansyl-(D)-Tryptophan | -13.6408 |

| Dansyl-(L)-Leucine | -21.8938 |

| Dansyl-(D)-Leucine | -14.5811 |

| Dansyl-(L)-Norleucine | -22.1763 |

| Dansyl-(D)-Norleucine | -15.9457 |

| Dansyl-(L)-Phenylalanine | -13.3349 |

| Dansyl-(D)-Phenylalanine | -12.0959 |

This table is interactive. You can sort and filter the data.

Quantum Chemical Calculations for Photophysical Properties (e.g., ab initio studies related to tryptophan)

Quantum chemical calculations, particularly ab initio methods, are vital for understanding the photophysical properties of tryptophan and, by extension, its dansylated derivative. acs.orgnih.govresearchgate.netnih.govdntb.gov.ua These calculations provide insights into the electronic structure and transitions that govern the absorption and fluorescence of these molecules. acs.orgnih.gov

Ab initio studies, such as those employing Complete Active Space Self-Consistent Field (CASSCF) and Coupled-Cluster Singles and Doubles (CCSD) methods, have been used to interpret the UV absorption spectra of aromatic amino acids like tryptophan. acs.orgnih.govnih.gov These studies help to characterize the lowest-lying excited states, which are primarily π → π* transitions localized on the indole (B1671886) ring of tryptophan. acs.orgnih.gov The photophysical properties are largely driven by the indole chromophore. acs.orgnih.gov

Calculated Photophysical Properties of Tryptophan

| Property | Value |

| Lowest Vertical Excitation Energy (S1) | 4.33 eV |

| Nature of S1 and S2 states | π → π* |

| Absorption Onset | ~280 nm (4.43 eV) |

This table is interactive. You can sort and filter the data.

Predictive Modeling of Dansyl-Biomolecule Interactions

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular modeling, is employed to forecast the interactions between dansylated compounds and biomolecules. sigmaaldrich.cnnih.govresearchgate.netnih.gov These models are often built using experimental data and are valuable for designing new molecules with specific binding properties. nih.govnih.gov

For instance, 3D-QSAR models have been developed to predict the inhibitory activity of compounds against enzymes like cyclooxygenase-2, where dansyl conjugates have been used for model validation. nih.gov In the design of fluorescent inhibitors for steroid sulfatase (STS), QSAR and molecular modeling studies guided the synthesis of a dansyl-labeled estradiol (B170435) derivative. nih.gov The experimentally determined inhibitory concentration (IC50) of this compound was found to be in close agreement with the value predicted by the QSAR model, demonstrating the predictive power of these computational tools. nih.gov

These models can map out favorable and unfavorable interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for binding affinity. nih.gov The development of such predictive models often combines insights from experimental techniques like NMR and MEKC with data from MD simulations. nih.gov The use of dansyl probes in fluorescence-based assays, such as Förster Resonance Energy Transfer (FRET), also provides valuable data for understanding biomolecular interactions. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Dansyl-Derived Probes with Enhanced Photophysical Properties

The development of novel fluorescent probes derived from the dansyl scaffold is a vibrant area of research. The primary goal is to create probes with superior photophysical properties, such as higher quantum yields, greater sensitivity to the local environment, and tailored spectral characteristics for specific applications. The fluorescence of dansyl amino acids is highly dependent on the polarity of the solvent; they exhibit weak fluorescence in water but show a marked increase in quantum yield and a blue shift in the emission spectrum in less polar environments. researchgate.net For instance, the quantum yield of Dansyl-dl-tryptophane is less than 0.1 in water but increases to 0.70 in dioxane, with the emission maximum shifting from approximately 580 nm to 500 nm. researchgate.netresearchgate.net

Researchers are exploring various chemical modifications to the dansyl structure to enhance these properties. Strategies include the synthesis of bis-dansyl derivatives and the incorporation of different linker groups. researchgate.netresearchgate.netunl.pt These modifications aim to optimize the probe's response to specific environmental cues, such as binding to hydrophobic sites on proteins like bovine serum albumin (BSA). researchgate.netresearchgate.net For example, new dansyl-derived chemosensors have been designed with features like disulfide bridges, which can be cleaved to trigger a fluorescence response. rsc.orgrsc.orgresearchgate.net Some of these novel probes have demonstrated quantum yields approaching 50-60% in certain solvents. unl.ptrsc.orgrsc.org These efforts are driven by the need for more sensitive and specific tools for studying molecular interactions and dynamics. unl.pt The development of probes with positive solvatofluorochromic behavior, where the fluorescence emission shifts to longer wavelengths with increasing solvent polarity, is also a key area of interest. researchgate.netrsc.org

Table 1: Photophysical Properties of this compound and Related Derivatives in Different Environments

| Compound/Condition | Emission Maximum (λem) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|

| This compound in water | ~580 nm | < 0.1 | researchgate.net |

| This compound in dioxane | 500 nm | 0.70 | researchgate.netresearchgate.net |

| Novel thioether-containing dansyl derivative (L1) | ~508 nm (in acetonitrile) | ~0.50 | rsc.orgresearchgate.net |

| Novel bis-dansyl derivatives | Varies (bluish-green to yellow) | Up to 0.60 | researchgate.netunl.pt |

High-Throughput Screening Applications in Academic Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biomedical research, enabling the rapid testing of thousands of chemical compounds. mdpi.comnih.govdndi.org Fluorescent probes are integral to many HTS assays due to their high sensitivity and the ability to be detected with simple optical methods. nih.gov this compound, with its environmentally sensitive fluorescence, is a candidate for use in HTS assays designed to identify molecules that modulate protein conformation or binding interactions.

In academic research, HTS is employed to explore fundamental biological processes and to identify novel chemical tools for studying them. mdpi.com For example, fluorescence-based HTS assays have been developed to screen for inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are involved in tryptophan metabolism. nih.gov While not directly using this compound, these assays exemplify the type of platform where a fluorescent tryptophan analog could be valuable. The principle involves detecting a change in fluorescence upon enzymatic activity or its inhibition. nih.gov Given that dansyl probes can be used to label proteins and report on binding events, this compound could be utilized in HTS assays to screen for compounds that disrupt protein-protein or protein-ligand interactions. The "turn-on" fluorescence observed when the dansyl moiety moves from a polar aqueous environment to a nonpolar binding pocket provides a robust signal for HTS applications. nih.govresearchgate.net The suitability of such assays for HTS is often demonstrated by screening large chemical libraries in 384- or 1536-well formats. nih.gov

Integration with Advanced Imaging Techniques for In Vitro Systems

The integration of fluorescent probes with advanced imaging techniques has revolutionized the study of biological systems in vitro. This compound and its derivatives are well-suited for various fluorescence microscopy applications, allowing for the visualization and quantification of molecular processes within cells and tissues. nih.govacs.org

Confocal and two-photon microscopy are other advanced imaging techniques where dansyl-based probes are valuable. nih.govacs.org These methods provide high-resolution, three-dimensional images of cells and tissues with reduced background fluorescence. Dansyl derivatives have been successfully used for live-cell imaging, for example, to detect the presence of specific ions like Cu²⁺. researchgate.net The ability to visualize the distribution and dynamics of these probes within cellular compartments offers insights into local environments and biological activities. researchgate.netnih.gov The development of dansyl-derived probes for imaging in living tissues, such as brain slices, further underscores the potential of these compounds when combined with advanced microscopy. acs.org

Q & A

Basic: What are the standard methodologies for synthesizing Dansyl-DL-tryptophan in laboratory settings?

Answer:

Dansyl-DL-tryptophan is typically synthesized via solid-phase peptide synthesis (SPPS), leveraging fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups for amino acid coupling. Key steps include:

- Coupling Reagents : Use HBTU/HOBt or DIC/Oxyma for optimal activation of carboxyl groups, minimizing racemization .

- Dansyl Group Introduction : Post-synthesis, the dansyl chloride is reacted with the tryptophan residue under alkaline conditions (pH 9–10) to ensure selective sulfonamide bond formation.

- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) achieves >95% purity. Validate yields via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: How can researchers characterize the structural and optical properties of Dansyl-DL-tryptophan?

Answer:

A multi-technique approach is essential:

- Spectroscopy :

- Chromatography : Chiral HPLC (e.g., Chiralpak IA column) resolves DL-enantiomers using hexane/isopropanol mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺: ~437.5 Da) .

Basic: What storage conditions ensure the stability of Dansyl-DL-tryptophan in experimental settings?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in dimethyl sulfoxide (DMSO) or ethanol (avoid aqueous buffers for long-term storage).

- Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition (e.g., dansyl group hydrolysis at pH < 6) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for Dansyl-DL-tryptophan derivatives?

Answer:

- Step 1 : Verify sample purity via HPLC-MS to rule out co-eluting impurities.

- Step 2 : Reconcile NMR discrepancies by analyzing solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts δ 0.1–0.3 ppm).

- Step 3 : Use computational tools (e.g., Gaussian DFT) to model expected spectra and identify anomalies (e.g., tautomerism in dansyl groups) .

Advanced: What statistical frameworks are appropriate for analyzing dose-response data in Dansyl-DL-tryptophan pharmacological studies?

Answer:

- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/IC₅₀ data using software like GraphPad Prism.

- Error Handling : Apply heteroscedasticity-consistent standard errors (HC3) for unequal variances.

- Multiplicity Adjustments : Use Benjamini-Hochberg correction for high-throughput screening data .

Advanced: How can researchers ensure ethical compliance when studying Dansyl-DL-tryptophan in human trials?

Answer:

- GDPR Compliance : Anonymize participant data (e.g., replace identifiers with codes) and obtain explicit consent for biosample storage .

- ICH Guidelines : Document adverse events (e.g., hypersensitivity to dansyl groups) per E2A clinical safety standards .

- IRB Protocols : Submit detailed risk-benefit analyses, including teratogenicity assessments (if applicable) .

Advanced: What methodological challenges arise in chiral separation of Dansyl-DL-tryptophan, and how can they be mitigated?

Answer:

- Challenge 1 : Low enantiomeric resolution due to dansyl group steric hindrance.

- Challenge 2 : Solvent-induced peak broadening.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.